molecular formula C10H10N2O2 B185709 6,7-Dimethoxyphthalazine CAS No. 13705-95-8

6,7-Dimethoxyphthalazine

Cat. No. B185709
CAS RN: 13705-95-8
M. Wt: 190.2 g/mol
InChI Key: KRZOYZJHHSOERZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxyphthalazine is a heterocyclic organic compound that belongs to the phthalazine family. It is widely used in scientific research as a building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyphthalazine is not fully understood. However, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It is believed that the compound interacts with specific cellular targets, leading to the observed biological effects.
Biochemical and Physiological Effects
6,7-Dimethoxyphthalazine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been reported to exhibit antioxidant and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-Dimethoxyphthalazine in lab experiments is its versatility. It can be easily synthesized and used as a building block for the synthesis of various compounds. Additionally, it exhibits a wide range of biological activities, making it a useful tool for drug discovery and development.
However, there are also some limitations to using 6,7-Dimethoxyphthalazine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 6,7-Dimethoxyphthalazine. One area of interest is the development of new synthetic methods for the compound. Additionally, there is potential for the compound to be used in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.
Conclusion
In conclusion, 6,7-Dimethoxyphthalazine is a versatile compound that has been widely used in scientific research as a building block for the synthesis of various compounds. It exhibits a wide range of biological activities and has potential applications in drug discovery and development. Further research is needed to fully understand the compound's mechanism of action and its potential applications in medicine.

Synthesis Methods

The synthesis of 6,7-Dimethoxyphthalazine involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a catalyst. The resulting product is then oxidized to obtain 6,7-Dimethoxyphthalazine. This synthesis method has been widely used in various research studies.

Scientific Research Applications

6,7-Dimethoxyphthalazine has been extensively used in scientific research as a building block for the synthesis of various compounds such as phthalazinone derivatives, heterocyclic compounds, and biologically active molecules. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents.

properties

CAS RN

13705-95-8

Product Name

6,7-Dimethoxyphthalazine

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

6,7-dimethoxyphthalazine

InChI

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-12-6-8(7)4-10(9)14-2/h3-6H,1-2H3

InChI Key

KRZOYZJHHSOERZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=NN=CC2=C1)OC

Canonical SMILES

COC1=C(C=C2C=NN=CC2=C1)OC

Origin of Product

United States

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